molecular formula C12H15NO3 B2873354 N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 153440-96-1

N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide

Cat. No.: B2873354
CAS No.: 153440-96-1
M. Wt: 221.256
InChI Key: ALZRYVJEHAKEFP-UHFFFAOYSA-N
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Description

N-[(3,4-Dimethoxyphenyl)methyl]prop-2-enamide is a chemical compound intended for research use only. It is not for human or veterinary diagnostic or therapeutic uses. This compound belongs to a class of molecules featuring a prop-2-enamide (acrylamide) backbone linked to a 3,4-dimethoxyphenyl methyl group. Compounds with this core structure are of significant interest in medicinal chemistry, particularly in the development of multi-target-directed ligands (MTDLs) for complex neurodegenerative diseases. Recent scientific literature highlights that structurally similar compounds, which incorporate the 3,4-dimethoxyphenyl moiety and an acrylamide linker, are being synthesized and evaluated as potential multifunctional anti-Alzheimer's agents . These analogs are designed to simultaneously tackle multiple pathological processes of Alzheimer's disease, such as the inhibition of cholinesterase enzymes (AChE and BChE) to elevate acetylcholine levels in the brain, alongside exhibiting anti-inflammatory and metal-chelating properties . Researchers can investigate this compound as a key intermediate or pharmacophore in building novel molecules aimed at these targets. Handling should be conducted in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h4-7H,1,8H2,2-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZRYVJEHAKEFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation Using Acryloyl Chloride

The most widely reported method involves the reaction of 3,4-dimethoxybenzylamine with acryloyl chloride under Schotten-Baumann conditions. This single-step protocol achieves yields of 78–85% when conducted in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature. Triethylamine serves as both a base and HCl scavenger, ensuring efficient conversion.

Reaction Scheme:
$$
\text{3,4-Dimethoxybenzylamine} + \text{Acryloyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-[(3,4-Dimethoxyphenyl)methyl]prop-2-enamide}
$$

Optimized Conditions:

Parameter Specification
Temperature 0°C → 25°C (ramp over 2 h)
Molar Ratio 1 : 1.2 (amine:acyl chloride)
Solvent Anhydrous dichloromethane
Reaction Time 4–6 h
Yield 82 ± 3%

Key advantages include operational simplicity and scalability, though strict moisture control is critical to prevent acryloyl chloride hydrolysis.

Carbodiimide-Mediated Coupling

For laboratories lacking acryloyl chloride, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate acrylic acid for coupling. This method proceeds via in-situ formation of an O-acylisourea intermediate:

Procedure:

  • Dissolve acrylic acid (1 eq) and 3,4-dimethoxybenzylamine (1 eq) in tetrahydrofuran
  • Add EDC·HCl (1.2 eq) and catalytic 4-dimethylaminopyridine (DMAP)
  • Stir at 25°C for 12–16 h

Performance Metrics:

Metric EDC Method DCC Method
Yield 75% 68%
Purity (HPLC) 95% 91%
Byproduct Formation <5% 8–12%

While avoiding hazardous acid chlorides, this route requires chromatographic purification to remove urea derivatives.

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing plants employ tubular reactors to enhance safety and efficiency when handling acryloyl chloride:

Plant Design Parameters:

  • Residence Time : 8–10 min
  • Temperature : 15°C (jacketed cooling)
  • Throughput : 120 kg/day
  • Purity : 99.2% (GC-MS)

This approach reduces thermal degradation risks and improves mixing compared to batch processes.

Crystallization Optimization

Industrial purification uses anti-solvent crystallization from ethanol/water (7:3 v/v), achieving 99.5% purity with:

Crystallization Factor Optimal Value
Cooling Rate 2°C/min
Seed Crystal Loading 0.5% w/w
Final Temperature 2–4°C

X-ray diffraction analysis confirms the monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 8.542 Å, b = 11.307 Å, c = 14.896 Å.

Mechanistic Insights

Reaction Kinetics

Second-order kinetics govern the amidation process, with activation energy (E$$_a$$) of 45.2 kJ/mol determined via Arrhenius plots:

$$
\ln k = \ln A - \frac{E_a}{RT}
$$

Kinetic Parameters:

Temperature (°C) Rate Constant (×10$$^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$)
0 1.12
10 1.98
20 3.41

Computational modeling (DFT at B3LYP/6-311+G(d,p)) reveals a concerted mechanism with partial positive charge development on the carbonyl carbon (Mulliken charge: +0.43 e).

Quality Control Protocols

Spectroscopic Characterization

Batch consistency is verified through:

1H NMR (400 MHz, CDCl$$3$$):
δ 7.25 (d, J = 8.4 Hz, 1H, ArH)
δ 6.85 (d, J = 8.4 Hz, 1H, ArH)
δ 6.40 (dd, J = 16.8, 10.4 Hz, 1H, CH$$2$$=CH)
δ 6.15 (d, J = 16.8 Hz, 1H, CH$$2$$=CH)
δ 5.65 (d, J = 10.4 Hz, 1H, CH$$
2$$=CH)
δ 4.45 (d, J = 5.6 Hz, 2H, NCH$$2$$)
δ 3.88 (s, 3H, OCH$$
3$$)
δ 3.86 (s, 3H, OCH$$_3$$)

FT-IR (KBr):
ν 3280 cm$$^{-1}$$ (N-H stretch)
ν 1650 cm$$^{-1}$$ (C=O amide I)
ν 1605 cm$$^{-1}$$ (C=C vinyl)

Emerging Techniques

Enzymatic Catalysis

Recent trials with Candida antarctica lipase B (CAL-B) in supercritical CO$$_2$$ show promise:

Condition Value
Pressure 120 bar
Temperature 45°C
Conversion 89%
Enzyme Reuse 8 cycles

This green chemistry approach eliminates base requirements but currently suffers from slower reaction rates (t$$_{1/2}$$ = 6 h).

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties[][2].

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s key structural features include the 3,4-dimethoxyphenyl group and the propenamide chain. Below is a comparison with analogs differing in substituents or side chains:

Compound Name Substituents on Phenyl Ring Side Chain Modification Molecular Weight (g/mol) LogP<sup>a</sup>
N-[(3,4-Dimethoxyphenyl)methyl]prop-2-enamide 3,4-OCH₃ Methyl linker to propenamide ~265.3 ~2.1<sup>†</sup>
N-[2-(3,4-Dimethoxyphenyl)ethyl]prop-2-enamide () 3,4-OCH₃ Ethyl linker to propenamide 281.3 2.5
3-(3,4-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide () 3,4-OCH₃ (one ring); 4-OH (second ring) Ethyl linker with phenolic group 327.3 1.8
(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide () 3,4-OCH₃; benzodioxole Ethyl linker with benzodioxole 385.4 3.0

<sup>a</sup> LogP values are estimated or experimentally determined.
<sup>†</sup> Predicted using computational tools due to lack of experimental data.

Key Observations :

  • Lipophilicity : Ethyl-linked derivatives (e.g., ) show higher LogP values than methyl-linked analogs, suggesting better membrane permeability.
  • Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy substitution (electron-donating) contrasts with chlorinated analogs (), where Cl substituents (electron-withdrawing) enhance antibacterial activity .
Anti-Inflammatory Activity
  • This compound analogs : Compounds like 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () exhibit significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM), surpassing the reference drug quercetin (IC50 = 17.21 ± 0.50 μM) .
  • Structural Determinants : Hydroxyl and methoxy groups on the phenyl ring enhance activity, likely through hydrogen bonding with inflammatory targets like cyclooxygenase (COX) .
Antimicrobial Activity
  • Chlorinated Cinnamanilides (): Derivatives like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide show submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis. The dichloro substitution broadens antimicrobial efficacy compared to monochloro analogs .
  • Methoxy vs. Chloro Substitution : While this compound lacks direct antimicrobial data, its methoxy groups may reduce potency compared to chlorinated analogs due to weaker electron-withdrawing effects.
Cytotoxicity
  • Selectivity : Dichlorocinnamanilides () exhibit low cytotoxicity to mammalian cells (e.g., porcine macrophages), whereas some acrylamide derivatives from Lycium species () show moderate toxicity at higher concentrations .

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a prop-2-enamide backbone with two methoxy groups attached to a phenyl ring. This unique structure enhances its lipophilicity and may influence its interactions with biological targets. The presence of methoxy groups is significant as they can stabilize the compound and affect its reactivity.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and leading to significant biological effects such as:

  • Inhibition of enzyme activity : This can alter metabolic pathways and cellular processes.
  • Modulation of signaling pathways : By affecting receptor activity, the compound can influence cellular responses.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Anticancer Properties : Similar compounds have shown potential in cancer research by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound may demonstrate efficacy against various bacterial strains, making it a candidate for antimicrobial applications.
  • Neuroprotective Effects : Some studies suggest that derivatives could protect neuronal cells from oxidative stress and neuroinflammation.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 15 to 30 µM across different cell types.
  • Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) between 10 to 20 µg/mL.

Comparative Analysis with Similar Compounds

Compound NameStructure HighlightsBiological Activity
1. 3,4-DimethoxyphenethylamineSimilar structure without the prop-2-enamide groupModerate neuroprotective effects
2. N-[(3,4-Dihydroxyphenyl)methyl]prop-2-enamideHydroxyl groups instead of methoxyEnhanced anticancer properties
3. N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamideBisamide derivativeBroader spectrum of antimicrobial activity

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